molecular formula C55H112O3 B093806 TRISTEARYL ORTHOFORMATE CAS No. 17671-28-2

TRISTEARYL ORTHOFORMATE

Cat. No.: B093806
CAS No.: 17671-28-2
M. Wt: 821.5 g/mol
InChI Key: AZJIEXRJDXOMAN-UHFFFAOYSA-N
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Description

1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is a synthetic compound that belongs to the class of trialkoxysilanes. It is a colorless, odorless, and viscous liquid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane involves the reaction of octadecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Methylidynetris(oxy))trisoctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

1,1’,1’'-(Methylidynetris(oxy))trisoctadecane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Employed in the study of biological processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and versatility

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-(Methylidynetris(oxy))tris(tridecane): Similar structure but with different alkyl chains.

    Triethyl orthoformate: Shares the trialkoxysilane structure but with ethyl groups instead of octadecyl groups.

Uniqueness

1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(dioctadecoxymethoxy)octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H112O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55H,4-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIEXRJDXOMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H112O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170176
Record name 1,1',1''-(Methylidynetris(oxy))trisoctadecane
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Molecular Weight

821.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17671-28-2
Record name 1-[Bis(octadecyloxy)methoxy]octadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17671-28-2
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Record name 1,1',1''-(Methylidynetris(oxy))trisoctadecane
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Record name NSC70110
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Record name 1,1',1''-(Methylidynetris(oxy))trisoctadecane
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Record name 1,1',1''-[methylidynetris(oxy)]trisoctadecane
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